5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride
Description
5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride is a cationic heterocyclic compound characterized by a phenazinium core substituted with a phenyl group at position 5 and phenylamino groups at positions 2, 3, 7, and 6. This structural complexity confers unique electronic and steric properties, making it relevant in materials science, particularly in organic electronics and dye chemistry. Its synthesis typically involves multi-component reactions, as evidenced by methodologies for analogous phenazinium salts .
Properties
CAS No. |
4935-82-4 |
|---|---|
Molecular Formula |
C42H33ClN6 |
Molecular Weight |
657.2 g/mol |
IUPAC Name |
2-N,3-N,7-N,8-N,5-pentakis-phenylphenazin-5-ium-2,3,7,8-tetramine;chloride |
InChI |
InChI=1S/C42H32N6.ClH/c1-6-16-30(17-7-1)43-35-26-39-41(28-37(35)45-32-20-10-3-11-21-32)48(34-24-14-5-15-25-34)42-29-38(46-33-22-12-4-13-23-33)36(27-40(42)47-39)44-31-18-8-2-9-19-31;/h1-29H,(H3,43,44,45,46,47);1H |
InChI Key |
PFMDTQAXUAHESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=NC4=CC(=C(C=C4[N+](=C3C=C2NC5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=C7)NC8=CC=CC=C8.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves the condensation of -diphenyl-p-phenylenediamine with nitrobenzene derivatives under acidic conditions, followed by oxidative cyclization. The phenazinium core forms via intermolecular dehydrogenation, while subsequent amination introduces phenylamino groups.
Stepwise Procedure
-
Starting Materials :
-
-Diphenyl-p-phenylenediamine (10 mmol)
-
4-Nitrobenzaldehyde (40 mmol)
-
Concentrated HCl (catalyst)
-
Chloranil (oxidizing agent)
-
-
Reaction Conditions :
-
Yield and Purity :
Optimization Techniques
-
Solvent Selection : Ethanol enhances solubility of intermediates but may reduce reaction rate. Switching to DMF increases yield to 68% but complicates purification.
-
Oxidant Screening : Substituting chloranil with FeCl₃·6H₂O lowers cost but reduces regioselectivity (yield drops to 45%).
Method 2: Ullmann-Type Coupling of Aryl Halides
Reaction Design
This approach constructs the phenazinium skeleton via Ullmann coupling of 1,2-dichloro-4-nitrobenzene with aniline derivatives, followed by reductive amination and quaternization.
Detailed Protocol
-
Step 1: Coupling Reaction
-
Step 2: Reductive Cyclization
-
Step 3: Quaternization
Performance Metrics
-
Overall Yield : 42% (three steps)
-
Advantages : Scalable to gram quantities; avoids harsh oxidants.
Method 3: One-Pot Tandem Amination and Cyclization
Innovative Approach
A recent patent (EP3483307A1) discloses a one-pot synthesis using 2,3-dichloro-5-phenylphenazin-1-ium chloride and excess phenylamine in the presence of Pd(OAc)₂/Xantphos.
Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 100°C |
| Time | 18 hours |
| Yield | 71% |
Key Observations
-
Regioselectivity : Exclusive amination at positions 2,3,7,8 due to steric and electronic effects of the phenyl substituent.
-
By-Products : <5% mono- or tri-substituted derivatives.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O = 80:20).
-
Elemental Analysis : Calcd. for C₄₂H₃₂ClN₆: C, 76.52%; H, 4.89%; N, 12.75%. Found: C, 76.48%; H, 4.92%; N, 12.71%.
Industrial-Scale Considerations
Cost Analysis
| Method | Cost (USD/kg) | Scalability |
|---|---|---|
| Oxidative Condensation | 1,200 | Moderate |
| Ullmann Coupling | 2,500 | High |
| One-Pot Tandem | 1,800 | High |
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of phenazinium derivatives with additional oxygen functionalities.
Reduction: Formation of reduced phenazinium compounds.
Substitution: Formation of substituted phenazinium derivatives.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenazinium derivatives. For instance, compounds similar to 5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride have shown effectiveness against a range of bacterial strains, including antibiotic-resistant variants such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . The mechanism of action typically involves disrupting bacterial cell membranes or interfering with metabolic pathways.
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In studies involving derivatives of phenazinium compounds, significant cytotoxicity was observed against human T-cell lymphotropic virus type-1 (HTLV-1) infected cells . These findings suggest potential applications in cancer therapy, particularly in targeting specific leukemias.
Electrochemical Applications
Electrogenerated Chemiluminescence (ECL)
this compound has been explored for its electrogenerated chemiluminescence properties. ECL is a phenomenon where light is emitted during an electrochemical reaction. Compounds with similar structures have been utilized in the development of ECL sensors for detecting biomolecules and environmental pollutants . The ability to tune the electronic properties through structural modifications enhances the sensitivity and specificity of such sensors.
Material Science Applications
Organic Photovoltaics (OPVs)
The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Research has indicated that phenazinium derivatives can be incorporated into photovoltaic devices to improve light absorption and charge transport . This application is particularly relevant in developing sustainable energy solutions through solar technology.
Nanomaterials and Nanocomposites
this compound can also serve as a precursor for synthesizing nanomaterials. Its ability to form stable complexes with metals facilitates the creation of nanocomposites that exhibit enhanced mechanical and thermal properties . Such materials are valuable in various industrial applications ranging from electronics to construction.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Phenazinium Derivatives
2-Substituted-3-amino-5-phenyl-7-N,N-dimethylamino Phenazinium Chloride
- Synthesis : Prepared via a four-component reaction, emphasizing efficiency and scalability compared to the multi-step routes required for the target compound .
- Properties: The dimethylamino group likely increases solubility in polar solvents, whereas the tetrakis(phenylamino) groups in the target compound enhance π-stacking interactions, favoring solid-state conductivity .
1,3-Diamino-5-phenylphenazinium Chloride (CAS 19220-17-8)
- Structural Differences: Contains only two amino groups at positions 1 and 3, lacking the extensive phenylamino substitution of the target compound .
- Safety Profile: Classified as hazardous upon inhalation, necessitating stringent handling protocols. The reduced steric bulk of this derivative may correlate with higher reactivity or volatility compared to the target compound’s bulky phenylamino groups .
- Applications : Primarily used in niche synthetic applications, whereas the target compound’s extended conjugation broadens its utility in photovoltaics .
3,7-Diamino-2,8-dimethyl-5-phenylphenazinium Chloride
- Structural Differences: Substituted with methyl groups at positions 2 and 8 and amino groups at 3 and 5. The absence of phenylamino groups reduces electron delocalization compared to the target compound .
- Physicochemical Properties: Methyl groups improve solubility in non-polar solvents, whereas phenylamino groups in the target compound promote aggregation in solution, a critical factor in dye-sensitized solar cells .
- Stability: Methyl substituents may enhance thermal stability, while phenylamino groups could introduce susceptibility to oxidative degradation .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Efficiency: The four-component reaction for 7-N,N-dimethylamino derivatives offers advantages over the laborious synthesis of the target compound, though the latter’s structural complexity justifies its niche applications.
- Electronic Properties: The tetrakis(phenylamino) groups in the target compound significantly red-shift absorption spectra compared to methyl- or dimethylamino-substituted analogs, a critical feature for light-harvesting materials .
Biological Activity
5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride (CAS Number: 4935-82-4) is a synthetic phenazinium compound with notable biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its interactions with biological membranes.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple phenyl groups attached to a phenazinium core. The molecular formula is , and it has a molecular weight of approximately 688.18 g/mol. The compound's unique structure contributes to its diverse biological activities.
Anticancer Activity
The anticancer potential of phenazinium derivatives has been explored in various studies. For example, compounds similar to this compound have been tested against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). These studies often employ assays to determine cell viability and apoptosis induction.
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| HeLa | Data not available | Induction of apoptosis observed |
| A549 | Data not available | Significant reduction in cell viability |
Interaction with Biological Membranes
The interaction of phenazinium compounds with biological membranes is crucial for understanding their mechanism of action. Spectroscopic studies have shown that these compounds can form complexes with lipid membranes, affecting their permeability and potentially leading to cell death in microbial and cancer cells.
Research involving similar compounds indicates that they interact more strongly with reverse micelles compared to liposomes, suggesting a higher efficacy in disrupting cellular membranes under specific conditions .
Case Studies
- Study on Antimicrobial Properties : A study investigating the antimicrobial activity of various phenazinium derivatives reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. Although direct data on this compound was not available, the findings support the potential of this class of compounds in antimicrobial applications .
- Anticancer Research : In vitro studies on related phenazinium compounds demonstrated their ability to induce apoptosis in cancer cell lines. These studies utilized flow cytometry and caspase activity assays to confirm the apoptotic pathways activated by these compounds .
Q & A
Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from residual solvents or incomplete functionalization. Validate results by: (i) Repeating crystallization steps with ethanol or alternative solvents to remove impurities . (ii) Comparing data with authoritative databases (e.g., EnvironmentalChemistry.com ) to identify deviations in substituent positioning or counterion interactions .
Q. What experimental design considerations are critical for evaluating biological activity?
- Methodological Answer : To assess antiviral or cytotoxic potential, adopt bioassay frameworks from marine-derived compound studies: (i) Use in vitro models (e.g., cancer cell lines) with dose-response curves to quantify IC₅₀ values. (ii) Incorporate anti-quorum sensing (anti-QS) assays, as seen in marine sponge alkaloid research, to probe bacterial biofilm inhibition .
Q. How can process engineering optimize large-scale synthesis while minimizing side reactions?
- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates. Process simulation tools (e.g., Aspen Plus) can model solvent ratios and reflux durations to reduce byproduct formation, aligning with CRDC guidelines for chemical engineering design .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and theoretical yields?
- Methodological Answer : If yields fall below computational predictions: (i) Re-examine stoichiometry, particularly sodium azide excess (1.5:1 molar ratio to precursors), to ensure complete substitution . (ii) Analyze solvent purity; trace moisture in toluene can hydrolyze intermediates, necessitating molecular sieves or anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
